Her2-IN-6
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Overview
Description
Her2-IN-6 is a small molecule inhibitor specifically designed to target the human epidermal growth factor receptor 2 (HER2). HER2 is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Overexpression or amplification of HER2 is associated with various cancers, particularly breast cancer, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Her2-IN-6 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups to enhance the binding affinity and selectivity towards HER2.
Purification and Characterization: The final compound is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques. Reaction conditions are carefully controlled to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Her2-IN-6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Her2-IN-6 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a tool compound to study the structure-activity relationship of HER2 inhibitors.
Biology: Employed in cell-based assays to investigate the role of HER2 in cell signaling and proliferation.
Medicine: Evaluated in preclinical and clinical studies for its potential as a therapeutic agent in HER2-positive cancers.
Industry: Utilized in the development of diagnostic assays and screening platforms for HER2-targeted therapies.
Mechanism of Action
Her2-IN-6 exerts its effects by binding to the ATP-binding site of the HER2 receptor, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling proteins, ultimately leading to the inhibition of cell proliferation and induction of apoptosis. The molecular targets and pathways involved include the PI3K/AKT and MAPK/ERK signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Lapatinib: A dual inhibitor of HER2 and epidermal growth factor receptor (EGFR).
Neratinib: An irreversible inhibitor of HER2.
Afatinib: A covalent inhibitor of HER2 and EGFR.
Uniqueness of Her2-IN-6
This compound is unique due to its high selectivity and potency towards HER2 compared to other inhibitors. It has shown promising results in preclinical studies, demonstrating superior efficacy and reduced toxicity .
Properties
Molecular Formula |
C26H32N8O3 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-7-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[5,1-f][1,2,4]triazine-5-carboxamide |
InChI |
InChI=1S/C26H32N8O3/c1-6-20(35)33-11-7-8-18(13-33)25-31-22(23-24(27)28-14-29-34(23)25)26(37)30-19-10-9-17(15(2)16(19)3)12-21(36)32(4)5/h6,9-10,14,18H,1,7-8,11-13H2,2-5H3,(H,30,37)(H2,27,28,29)/t18-/m1/s1 |
InChI Key |
WWWVHEGCRMRPIM-GOSISDBHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1C)NC(=O)C2=C3C(=NC=NN3C(=N2)[C@@H]4CCCN(C4)C(=O)C=C)N)CC(=O)N(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1C)NC(=O)C2=C3C(=NC=NN3C(=N2)C4CCCN(C4)C(=O)C=C)N)CC(=O)N(C)C |
Origin of Product |
United States |
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